molecular formula C18H21FN2O B3249776 N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide CAS No. 197177-82-5

N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide

Cat. No. B3249776
CAS RN: 197177-82-5
M. Wt: 300.4 g/mol
InChI Key: KHPWTABQRQBCKF-UHFFFAOYSA-N
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Description

N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide , also known by its chemical formula C18H21FN2O , is a synthetic compound. It falls within the category of heterocyclic building blocks, specifically pyridines. The molecular weight of this compound is approximately 300.4 g/mol .


Molecular Structure Analysis

The compound’s molecular structure consists of a central pyridine ring with an ethyl group (C2H5) and a fluorine atom (F) attached at specific positions. The pivalamide functional group (CONtBu) is also present, contributing to the compound’s overall stability and reactivity. The arrangement of atoms and bonds within the molecule significantly influences its properties and behavior .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including substitution, reduction, and cyclization. Researchers have explored its reactivity in the context of drug discovery and organic synthesis. Investigating its behavior under different reaction conditions is essential for understanding its versatility and potential applications .

properties

IUPAC Name

N-[2-(4-ethyl-3-fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-5-12-10-11-20-16(15(12)19)13-8-6-7-9-14(13)21-17(22)18(2,3)4/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPWTABQRQBCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=C1)C2=CC=CC=C2NC(=O)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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